4,5-Diaminonicotinic acid

Catalog No.
S14198866
CAS No.
M.F
C6H7N3O2
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Diaminonicotinic acid

Product Name

4,5-Diaminonicotinic acid

IUPAC Name

4,5-diaminopyridine-3-carboxylic acid

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H7N3O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,7H2,(H2,8,9)(H,10,11)

InChI Key

NUDVXQSGOJCYKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)N)C(=O)O

4,5-Diaminonicotinic acid is an organic compound derived from nicotinic acid, characterized by the presence of two amino groups located at the 4 and 5 positions of the pyridine ring. Its molecular formula is C6H8N4O2, and it is often represented in its tautomeric forms. This compound exhibits properties that make it a valuable intermediate in various chemical syntheses and biological applications.

  • Oxidation: The amino groups can be oxidized to form nitro derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can undergo reduction to yield corresponding amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The carboxylic acid group can engage in nucleophilic substitution reactions, leading to the formation of esters or amides when reacted with appropriate nucleophiles.

These reactions highlight the versatility of 4,5-diaminonicotinic acid in synthetic organic chemistry.

4,5-Diaminonicotinic acid has been studied for its potential biological activities. It is known to exhibit antimicrobial properties and may influence various biochemical pathways due to its structural similarity to other biologically active compounds. Research indicates that it could play a role in the synthesis of important biomolecules or serve as a precursor for pharmaceuticals targeting specific diseases.

Several methods exist for synthesizing 4,5-diaminonicotinic acid:

  • Direct Amination: Starting from nicotinic acid, amination reactions can introduce amino groups at the desired positions using reagents like ammonia or primary amines under specific conditions.
  • Reduction of Nitriles: Nitrile derivatives of nicotinic acid can be reduced using catalytic hydrogenation or chemical reduction methods to yield 4,5-diaminonicotinic acid.
  • Multi-step Synthesis: This involves several reactions starting from simpler compounds, often incorporating protective group strategies to ensure selective functionalization.

These synthetic routes can be optimized based on desired yields and purity levels.

4,5-Diaminonicotinic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate for synthesizing drugs with antimicrobial and anti-inflammatory properties.
  • Agriculture: The compound may be utilized in developing agrochemicals that enhance plant growth or resistance to pathogens.
  • Biochemistry: It is used in research related to enzyme activity modulation and as a building block for peptide synthesis.

Studies on the interactions of 4,5-diaminonicotinic acid with other biomolecules have revealed its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its applicability in catalysis and material science. Furthermore, its interactions with various enzymes suggest possible roles in metabolic pathways, warranting further investigation into its pharmacological profiles.

Several compounds share structural similarities with 4,5-diaminonicotinic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Nicotinic AcidContains one carboxylic group but lacks amino groups.Precursor to many biologically active derivatives.
2-Aminonicotinic AcidContains one amino group at the 2 position only.Less reactive than 4,5-diaminonicotinic acid.
3-AminopyridineContains one amino group at the 3 position.Different biological activity profile compared to 4,5-diaminonicotinic acid.
Ethyl NicotinateAn ester derivative lacking amino groups.Less reactive due to absence of amino functionalities.

The uniqueness of 4,5-diaminonicotinic acid lies in its dual amino groups which enhance its reactivity and potential biological activities compared to these similar compounds. This makes it a versatile compound for both synthetic chemistry and biological research applications.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

153.053826475 g/mol

Monoisotopic Mass

153.053826475 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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